1-(4-Pyridylcarbonyl)benzotriazole
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Overview
Description
1-(4-Pyridylcarbonyl)benzotriazole is a chemical compound with the molecular formula C12H8N4O and a molecular weight of 224.22 g/mol . It is characterized by the presence of a benzotriazole moiety attached to a pyridylcarbonyl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(4-Pyridylcarbonyl)benzotriazole typically involves the reaction of benzotriazole with 4-pyridinecarboxylic acid or its derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazole and the pyridylcarbonyl group . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
1-(4-Pyridylcarbonyl)benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
C-C Bond Formation: It is suitable for reactions involving the formation of carbon-carbon bonds, such as cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound.
Scientific Research Applications
1-(4-Pyridylcarbonyl)benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Pyridylcarbonyl)benzotriazole is largely dependent on its role in specific chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in various transformations
Comparison with Similar Compounds
1-(4-Pyridylcarbonyl)benzotriazole can be compared with other benzotriazole derivatives, such as:
1-(2-Pyridylcarbonyl)benzotriazole: Similar in structure but with the pyridyl group attached at a different position, leading to different reactivity and applications.
1-(2-Furoyl)benzotriazole: Contains a furoyl group instead of a pyridyl group, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
benzotriazol-1-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12(9-5-7-13-8-6-9)16-11-4-2-1-3-10(11)14-15-16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEXIHSMWMFMRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393941 |
Source
|
Record name | 1-(4-Pyridylcarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144223-31-4 |
Source
|
Record name | 1-(4-Pyridylcarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Pyridylcarbonyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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